molecular formula C15H17Br2NO2 B13189137 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one

Cat. No.: B13189137
M. Wt: 403.11 g/mol
InChI Key: AMDFIFCWHTUVSH-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of bromine atoms and a piperidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the piperidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the piperidinone ring structure may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
  • 3-(2-Fluoro-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one
  • 3-(2-Iodo-2-methylpropanoyl)-1-(2-iodophenyl)piperidin-2-one

Uniqueness

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C15H17Br2NO2

Molecular Weight

403.11 g/mol

IUPAC Name

3-(2-bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one

InChI

InChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)16/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

AMDFIFCWHTUVSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br)Br

Origin of Product

United States

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